1-Azetidinesulfonyl chloride

Overview

Description

1-Azetidinesulfonyl chloride is a versatile organic compound that exhibits a diverse range of physical, chemical, and biological properties. It has a CAS Number of 639519-67-8 and a molecular weight of 155.6 . It is a liquid at room temperature .

Synthesis Analysis

The synthesis of azetidines, including this compound, has been widely studied, including enantioselective, metal-catalyzed, transition-metal-free, and reductive methods . The reactivity of azetidines is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .

Molecular Structure Analysis

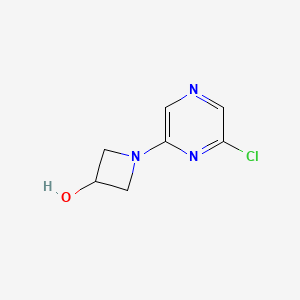

The InChI code for this compound is 1S/C3H6ClNO2S/c4-8(6,7)5-2-1-3-5/h1-3H2 . This code provides a standard way to encode the molecule’s structure and can be used to generate a visual representation of the molecule.

Chemical Reactions Analysis

Azetidines, including this compound, are known for their unique reactivity. This reactivity is driven by a considerable ring strain, which allows for unique reactions that can be triggered under appropriate conditions . The ring strain of azetidines lies between that of less stable and difficult to handle aziridines and unreactive pyrrolidines, which provides a highly attractive entry to bond functionalization .

Physical And Chemical Properties Analysis

This compound is a liquid at room temperature . It has a molecular weight of 155.6 .

Scientific Research Applications

Glycoconjugation Method

Carbohydrate sulfonyl chlorides, including 1-azetidinesulfonyl chloride, offer a novel and straightforward approach for glycoconjugation. This method has broad applications and has shown efficacy in synthesizing glycosylated cholesterol absorption inhibitors. The electron-withdrawing nature of the sulfonyl linkage is advantageous, enabling the synthesis of otherwise unstable azetidine conjugates (Kvaernø et al., 2005).

Asymmetric Synthesis of Aziridines and Oxazolines

Chiral nitridomanganese complex, in combination with sulfonyl chlorides like this compound, serves as a potential N1 unit source for the asymmetric synthesis of aziridines and 2-oxazolines from olefins. This process involves the smooth formation of N-sulfonylated aziridines, and it's applicable for the asymmetric synthesis of 2-oxazolines when acyl chlorides are used as activators (Nishimura et al., 2002).

Synthesis of Functionalized Pyrrolidines

This compound is involved in the synthesis of 2-(α-hydroxyalkyl)azetidines, leading to their rearrangement into 3-(chloro- or methanesulfonyloxy)pyrrolidines. This process is consistent with a mechanism involving the formation of an intermediate bicyclic aziridinium ion, which is opened regioselectively (Durrat et al., 2008).

Novel Azetidine Derivatives

This compound is used in the convenient synthesis of structurally novel 1,3-disubstituted azetidine derivatives. This synthesis involves condensation with sulfonylated carbamic acid methyl ester, followed by quenching the imidoyl chloride with amines (Kharul et al., 2008).

N-Arylsulfonylation of 2-Azetidinones

This compound is key in the N-Arylsulfonylation of 2-azetidinones, leading to the diastereoselective formation of oligomerization products. By increasing the arylsulfonyl chloride concentration, this method allows for the preparation of 1-arylsulfonyl-2-azetidinones in good yield (Adlington et al., 1997).

Cascade Synthesis of Pyrroles

N-Sulfonyl-2-(1-ethoxypropargyl)azetidine derivatives, including those derived from this compound, undergo a gold-catalyzed rearrangement to produce 2,5-disubstituted pyrroles. This process involves a cyclization/nucleophilic substitution/elimination mechanism (Pertschi et al., 2017).

Safety and Hazards

Future Directions

Azetidines, including 1-Azetidinesulfonyl chloride, have been the focus of recent advances in chemistry . These advances have led to new methods of synthesis and functionalization of azetidines . Azetidines have also found applications in drug discovery, polymerization, and as chiral templates . Future research will likely continue to explore these and other applications of azetidines .

Mechanism of Action

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 1-Azetidinesulfonyl chloride . Factors such as temperature, pH, and the presence of other molecules could potentially affect how the compound interacts with its targets and carries out its action.

Biochemical Analysis

Biochemical Properties

The reactivity of 1-Azetidinesulfonyl chloride is driven by a considerable ring strain, which translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions . The electron withdrawing effect of the sulfonyl group further stabilizes the evolving azaanion at the growing chain end by delocalization, and propagation continues via sulfonamide anions .

Cellular Effects

Related compounds such as aziridines and azetidines have been reported to have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection .

Molecular Mechanism

The molecular mechanism of this compound involves the electron withdrawing effect of the sulfonyl group, which further stabilizes the evolving azaanion at the growing chain end by delocalization . This leads to propagation via sulfonamide anions .

Metabolic Pathways

Azetidines have been used as building blocks for polyamines by anionic and cationic ring-opening polymerization .

properties

IUPAC Name |

azetidine-1-sulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClNO2S/c4-8(6,7)5-2-1-3-5/h1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPHFRFOWQURJRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C1)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H6ClNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

639519-67-8 | |

| Record name | azetidine-1-sulfonyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![7-Fluorobenzo[d]thiazol-2(3H)-one](/img/structure/B1527009.png)

![Benzyl (2-(4-amino-3-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)-2-methylpropyl)carbamate](/img/structure/B1527014.png)

![2-[(3-Nitropyridin-2-yl)amino]ethanol hydrochloride](/img/structure/B1527015.png)